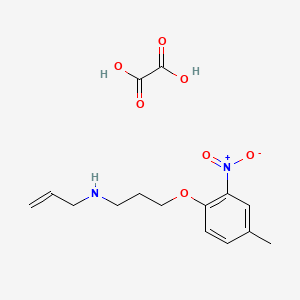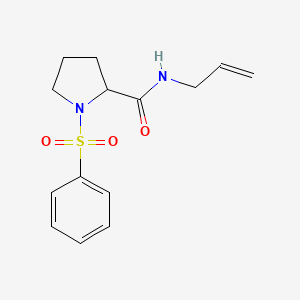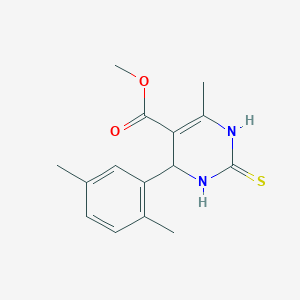
3-(4-methyl-2-nitrophenoxy)-N-prop-2-enylpropan-1-amine;oxalic acid
Overview
Description
3-(4-methyl-2-nitrophenoxy)-N-prop-2-enylpropan-1-amine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique molecular structure, which includes a nitrophenoxy group and a prop-2-enylpropan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methyl-2-nitrophenoxy)-N-prop-2-enylpropan-1-amine typically involves multiple steps, starting with the preparation of the nitrophenoxy intermediate. This intermediate is then reacted with prop-2-enylpropan-1-amine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-methyl-2-nitrophenoxy)-N-prop-2-enylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst is frequently used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-methyl-2-nitrophenoxy)-N-prop-2-enylpropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(4-methyl-2-nitrophenoxy)-N-prop-2-enylpropan-1-amine exerts its effects is primarily through its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes and receptors, modulating their activity. The prop-2-enylpropan-1-amine moiety can also engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methyl-2-nitrophenoxy)propanoic acid
- 3-[(4-methyl-2-nitrophenoxy)methyl]benzoic acid
Uniqueness
Compared to similar compounds, 3-(4-methyl-2-nitrophenoxy)-N-prop-2-enylpropan-1-amine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(4-methyl-2-nitrophenoxy)-N-prop-2-enylpropan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.C2H2O4/c1-3-7-14-8-4-9-18-13-6-5-11(2)10-12(13)15(16)17;3-1(4)2(5)6/h3,5-6,10,14H,1,4,7-9H2,2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJQKHGTWCWFMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCNCC=C)[N+](=O)[O-].C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(2-biphenylyloxy)butyl]-4-methylpiperazine oxalate](/img/structure/B4004961.png)
![1-[3-(3-Bromophenoxy)propyl]imidazole;oxalic acid](/img/structure/B4004967.png)
![1-[4-(4-Methyl-2-nitrophenoxy)butyl]pyrrolidine;oxalic acid](/img/structure/B4004998.png)

![2-methyl-8-[2-(2-phenoxyethoxy)ethoxy]quinoline oxalate](/img/structure/B4005002.png)
![2-(4-bromo-3,5-dimethylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B4005012.png)
![N-[2-(4-bromo-2-chlorophenoxy)ethyl]-2-methoxyethanamine;oxalic acid](/img/structure/B4005021.png)
![N-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-1-butanamine oxalate](/img/structure/B4005027.png)

![N-[2-[2-(4-methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid](/img/structure/B4005038.png)
![1-[2-[2-(2-Tert-butyl-5-methylphenoxy)ethoxy]ethyl]imidazole](/img/structure/B4005041.png)
![3-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]-4(3H)-quinazolinone oxalate](/img/structure/B4005047.png)
![5-fluoro-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4005050.png)
![N-[2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid](/img/structure/B4005052.png)
